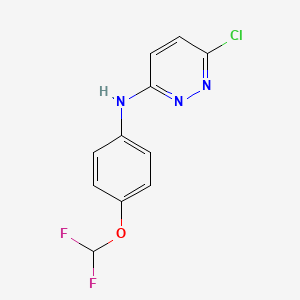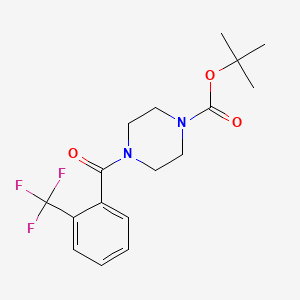
4-(2-(Trifluoromethyl)benzoyl)piperazine-1-carboxylic acid tert-butyl ester
Descripción general
Descripción
4-(2-(Trifluoromethyl)benzoyl)piperazine-1-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C16H21F3N2O3 It is known for its unique structure, which includes a trifluoromethylbenzoyl group attached to a piperazine ring, further esterified with tert-butyl carboxylate
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Trifluoromethyl)benzoyl)piperazine-1-carboxylic acid tert-butyl ester typically involves the Steglich esterification method. This method is known for its mild reaction conditions, making it suitable for the formation of tert-butyl esters. The reaction involves the use of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The carboxylic acid and alcohol react to form an O-acylisourea intermediate, which then reacts with the alcohol to form the ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-(Trifluoromethyl)benzoyl)piperazine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group or other substituents are replaced by different nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired product and include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
4-(2-(Trifluoromethyl)benzoyl)piperazine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(2-(Trifluoromethyl)benzoyl)piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The piperazine ring and trifluoromethylbenzoyl group play crucial roles in its activity. The compound may act by binding to specific receptors or enzymes, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Amino-2-fluoro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester
- (S)-3-Hydroxymethyl-piperazine-1-carboxylic acid tert-butyl ester
Uniqueness
4-(2-(Trifluoromethyl)benzoyl)piperazine-1-carboxylic acid tert-butyl ester is unique due to the presence of the trifluoromethylbenzoyl group, which imparts specific chemical and biological properties. This group enhances the compound’s stability and reactivity, making it valuable in various applications.
Propiedades
Fórmula molecular |
C17H21F3N2O3 |
|---|---|
Peso molecular |
358.35 g/mol |
Nombre IUPAC |
tert-butyl 4-[2-(trifluoromethyl)benzoyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C17H21F3N2O3/c1-16(2,3)25-15(24)22-10-8-21(9-11-22)14(23)12-6-4-5-7-13(12)17(18,19)20/h4-7H,8-11H2,1-3H3 |
Clave InChI |
LXOFYXAMQPVFHC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2C(F)(F)F |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
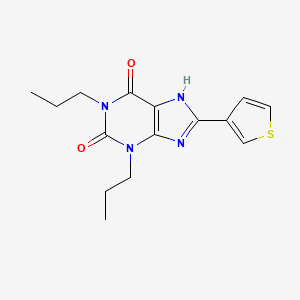

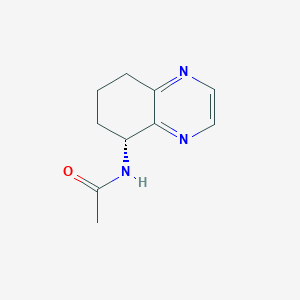
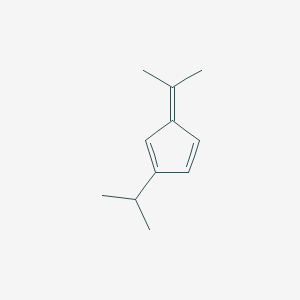
![5-Hydrazino-1,3-dihydropyrrolo[4,3,2-de]isoquinoline](/img/structure/B8683822.png)
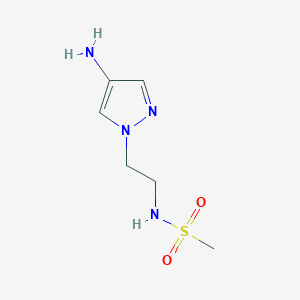
![2-[(3-bromophenyl)methoxy]oxane](/img/structure/B8683845.png)
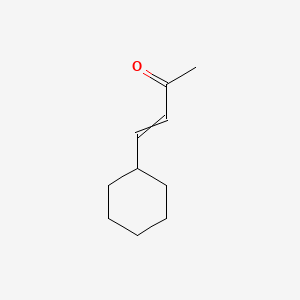
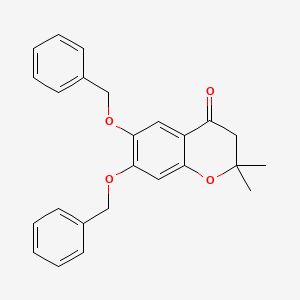
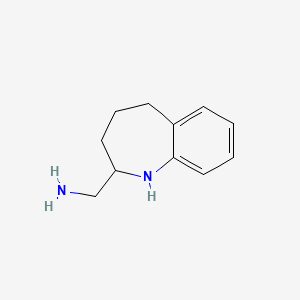
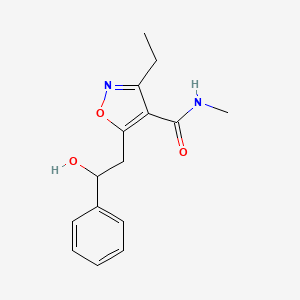
![[5-(Oxetan-3-yl)pyridin-3-yl]boronic acid](/img/structure/B8683883.png)
![(1S,2S,4R)-4-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)cyclopentanol](/img/structure/B8683890.png)
